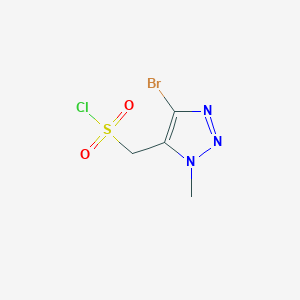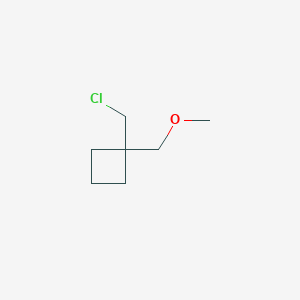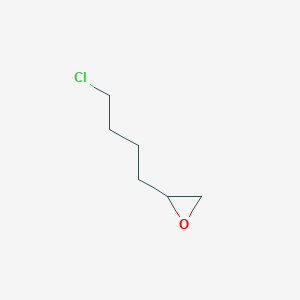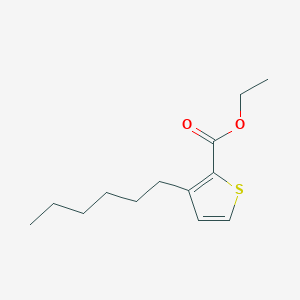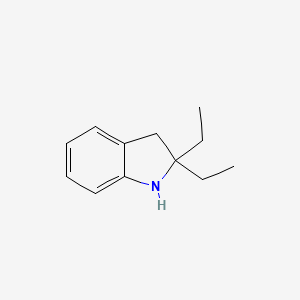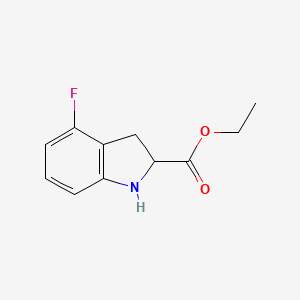
5-(Pyrrolidin-3-yl)pent-1-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a pentynone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pentynone chain. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the pentynone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrrolidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-3-yl)pent-1-yn-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pentynone chain can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: Contains a lactam ring and exhibits different chemical properties.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Uniqueness
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is unique due to the presence of both the pyrrolidine ring and the pentynone chain, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
5-pyrrolidin-3-ylpent-1-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)4-3-8-5-6-10-7-8/h1,8,10H,3-7H2 |
InChI-Schlüssel |
KBTWGOLXOVRKGU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)CCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
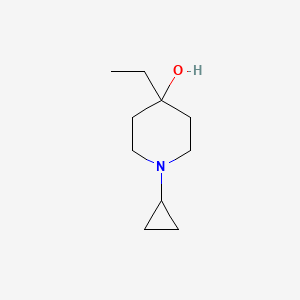
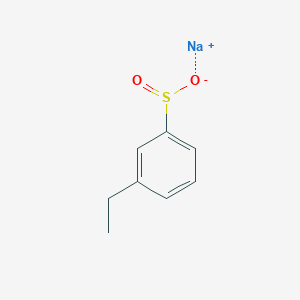

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
